benzyl 2-[1,7-dimethyl-2,4-dioxo-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
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Overview
Description
Benzyl 2-[1,7-dimethyl-2,4-dioxo-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate is a complex organic compound that belongs to the class of imidazo[1,2-g]purines. This compound is characterized by its unique structure, which includes a benzyl group, a dimethyl-dioxo-imidazo-purinyl moiety, and an acetate group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of action
The compound “Benzyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate” contains an imidazole ring, which is a common structural motif in many biologically active compounds . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of action
Imidazole derivatives often interact with their targets through hydrogen bonding, due to the presence of nitrogen atoms in the imidazole ring .
Biochemical pathways
Without specific studies on “Benzyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate”, it’s difficult to determine the exact biochemical pathways this compound affects. Given the wide range of activities reported for imidazole derivatives, it’s likely that this compound could interact with multiple pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-[1,7-dimethyl-2,4-dioxo-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions The initial step often includes the formation of the imidazo[1,2-g]purine core, which can be achieved through cyclization reactions involving appropriate precursorsCommon reagents used in these reactions include alkyl halides, acyl chlorides, and bases such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The choice of solvents, catalysts, and purification methods is critical to achieving efficient production at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[1,7-dimethyl-2,4-dioxo-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazo[1,2-g]purine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can result in various substituted imidazo[1,2-g]purine compounds .
Scientific Research Applications
Benzyl 2-[1,7-dimethyl-2,4-dioxo-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
- Benzyl [1,7-dimethyl-2,4-dioxo-8-(tetrahydro-2-furanylmethyl)-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetate
- tert-Butyl ((2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate
Uniqueness
Benzyl 2-[1,7-dimethyl-2,4-dioxo-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzyl group, dimethyl-dioxo-imidazo-purinyl moiety, and acetate group sets it apart from other similar compounds .
Properties
IUPAC Name |
benzyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-13(2)26-14(3)10-24-17-18(22-20(24)26)23(4)21(29)25(19(17)28)11-16(27)30-12-15-8-6-5-7-9-15/h5-10,13H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLAWFMNKVDTTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C(C)C)N(C(=O)N(C3=O)CC(=O)OCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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